molecular formula C14H16F3N3O2 B2382683 1-tert-butyl-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 955976-41-7

1-tert-butyl-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2382683
CAS No.: 955976-41-7
M. Wt: 315.296
InChI Key: OABMDXOSTJATHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butyl-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring substituted with tert-butyl, furylmethyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 1-tert-butyl-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the tert-butyl group: This can be done using tert-butyl halides in the presence of a strong base.

    Incorporation of the furylmethyl group: This step typically involves the reaction of the pyrazole intermediate with furylmethyl halides under nucleophilic substitution conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-tert-butyl-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole ring, depending on the reagents and conditions used. Common reagents include halides, sulfonates, and organometallic compounds.

Scientific Research Applications

1-tert-butyl-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-tert-butyl-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and target being studied.

Comparison with Similar Compounds

1-tert-butyl-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(tert-butyl)-N-(2-furylmethyl)-5-methyl-1H-pyrazole-4-carboxamide: This compound has a methyl group instead of a trifluoromethyl group, which may result in different chemical properties and biological activities.

    1-(tert-butyl)-N-(2-furylmethyl)-5-chloromethyl-1H-pyrazole-4-carboxamide:

    1-(tert-butyl)-N-(2-furylmethyl)-5-ethyl-1H-pyrazole-4-carboxamide: The ethyl group substitution may affect the compound’s solubility, stability, and interactions with biological targets.

These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.

Properties

IUPAC Name

1-tert-butyl-N-(furan-2-ylmethyl)-5-(trifluoromethyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O2/c1-13(2,3)20-11(14(15,16)17)10(8-19-20)12(21)18-7-9-5-4-6-22-9/h4-6,8H,7H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABMDXOSTJATHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C(=O)NCC2=CC=CO2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.